molecular formula C28H41NO3 B15163788 5-Amino-2-(3-pentadecylphenoxy)benzoic acid CAS No. 192635-46-4

5-Amino-2-(3-pentadecylphenoxy)benzoic acid

Cat. No.: B15163788
CAS No.: 192635-46-4
M. Wt: 439.6 g/mol
InChI Key: PSBMVRWEHHEQCP-UHFFFAOYSA-N
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Description

5-Amino-2-(3-pentadecylphenoxy)benzoic acid is a chemical compound with the molecular formula C28H41NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position and a 3-pentadecylphenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-pentadecylphenoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-hydroxybenzoic acid and 3-pentadecylphenol.

    Esterification: The hydroxyl group of 5-amino-2-hydroxybenzoic acid is esterified with 3-pentadecylphenol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-pentadecylphenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-Amino-2-(3-pentadecylphenoxy)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-pentadecylphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group and phenoxy group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(3-hexadecylphenoxy)benzoic acid
  • 5-Amino-2-(3-octadecylphenoxy)benzoic acid
  • 5-Amino-2-(3-dodecylphenoxy)benzoic acid

Comparison

Compared to similar compounds, 5-Amino-2-(3-pentadecylphenoxy)benzoic acid is unique due to its specific alkyl chain length (pentadecyl group) This structural feature may influence its physical properties, such as solubility and melting point, as well as its biological activity

Properties

CAS No.

192635-46-4

Molecular Formula

C28H41NO3

Molecular Weight

439.6 g/mol

IUPAC Name

5-amino-2-(3-pentadecylphenoxy)benzoic acid

InChI

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-25(21-23)32-27-20-19-24(29)22-26(27)28(30)31/h15,17-22H,2-14,16,29H2,1H3,(H,30,31)

InChI Key

PSBMVRWEHHEQCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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